molecular formula C16H20ClNO B2995005 2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one CAS No. 2411264-71-4

2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one

Cat. No.: B2995005
CAS No.: 2411264-71-4
M. Wt: 277.79
InChI Key: SZKVWEFGNLASLO-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-phenyl-7-azabicyclo[420]octan-7-yl)propan-1-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the enantioselective construction of the 7-azabicyclo[4.2.0]octane scaffold, which can be achieved through various organic reactions such as cyclization and functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, 2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one may be explored for its therapeutic properties. It could be used in the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 6-phenyl-7-azabicyclo[4.2.0]octane

  • 7-phenyl-1-azabicyclo[4.2.0]octan-8-one

  • 2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one

Uniqueness: this compound stands out due to its specific chlorine substitution and the presence of the phenyl group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO/c1-12(17)15(19)18-11-14-9-5-6-10-16(14,18)13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKVWEFGNLASLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2C1(CCCC2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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